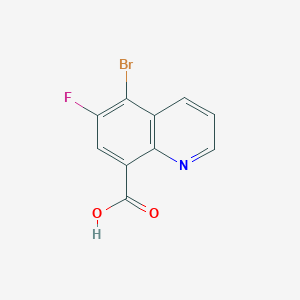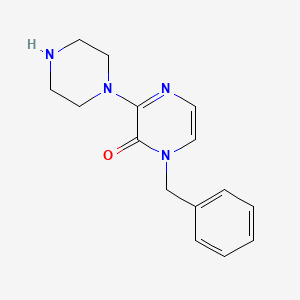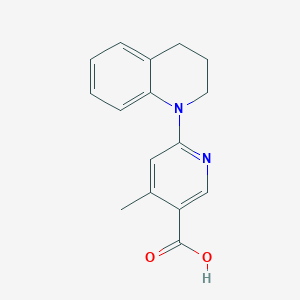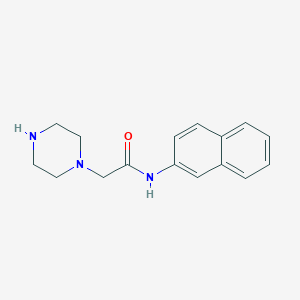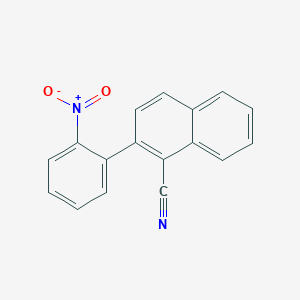
2-(2-Nitrophenyl)naphthalene-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Nitrophenyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C17H10N2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)naphthalene-1-carbonitrile typically involves the nitration of naphthalene derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 2-nitrophenylnaphthalene with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Nitrophenyl)naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Oxidation: The aromatic rings can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)naphthalene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized naphthalene derivatives such as naphthoquinones.
Wissenschaftliche Forschungsanwendungen
2-(2-Nitrophenyl)naphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Potential use in the study of enzyme interactions and as a probe for biological assays due to its aromatic nature.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Wirkmechanismus
The mechanism by which 2-(2-Nitrophenyl)naphthalene-1-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Aminophenyl)naphthalene-1-carbonitrile: The amino group provides different reactivity and potential biological activity compared to the nitro group.
Uniqueness
2-(2-Nitrophenyl)naphthalene-1-carbonitrile is unique due to the presence of both a nitro and a nitrile group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
918630-58-7 |
|---|---|
Molekularformel |
C17H10N2O2 |
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
2-(2-nitrophenyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H10N2O2/c18-11-16-13-6-2-1-5-12(13)9-10-14(16)15-7-3-4-8-17(15)19(20)21/h1-10H |
InChI-Schlüssel |
IKHBCEBEIRLTBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C#N)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)

![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)
